molecular formula C24H17BrN2O2S B329046 2-((E)-1-{5-BROMO-2-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE

2-((E)-1-{5-BROMO-2-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE

Cat. No.: B329046
M. Wt: 477.4 g/mol
InChI Key: JIAUNDCAVWMITD-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((E)-1-{5-BROMO-2-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE is a complex organic compound with a unique structure that combines a thiazole ring, a benzimidazole ring, and a benzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-1-{5-BROMO-2-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE typically involves multiple steps, starting with the preparation of the thiazole and benzimidazole precursors. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones under acidic conditions.

    Synthesis of the Benzimidazole Ring: This involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under reflux conditions.

    Formation of the Benzylidene Group: This step involves the condensation of the brominated intermediate with 4-methylbenzyl alcohol in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound has shown potential as an inhibitor of specific enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicinal chemistry, 2-((E)-1-{5-BROMO-2-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE is being investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((E)-1-{5-BROMO-2-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • 2-(4-Methoxyphenyl)ethylamine
  • 2-(p-Tolyl)ethylamine

Uniqueness

Compared to similar compounds, 2-((E)-1-{5-BROMO-2-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE stands out due to its unique combination of a thiazole ring, a benzimidazole ring, and a benzylidene group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H17BrN2O2S

Molecular Weight

477.4 g/mol

IUPAC Name

(2E)-2-[[5-bromo-2-[(4-methylphenyl)methoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C24H17BrN2O2S/c1-15-6-8-16(9-7-15)14-29-21-11-10-18(25)12-17(21)13-22-23(28)27-20-5-3-2-4-19(20)26-24(27)30-22/h2-13H,14H2,1H3/b22-13+

InChI Key

JIAUNDCAVWMITD-LPYMAVHISA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=C/3\C(=O)N4C5=CC=CC=C5N=C4S3

SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Origin of Product

United States

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